Cas no 6871-44-9 (Echitamine)

Echitamine structure
Echitamine Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 13H-3,8a-Methano-1H-azepino[1',2':1,2]pyrrolo[2,3-b]indolium,4-ethylidene-2,3,4,5,7,8-hexahydro-1-hydroxy-14-(hydroxymethyl)-14-(methoxycarbonyl)-6-methyl-,(1S,3S,4E,8aS,13aR,14R)-
- 13H-3,8a-Methano-1H-azepino[1',2':1,2]pyrrolo[2,3-b]indolium,4-ethylidene-2,3,4,5,7,8-hexahydr...
- 13H-3,8a-Methano-1H-azepino[1',2':1,2]pyrrolo[2,3-b]indolium,4-ethylidene-2,3,4,5,7,8-hexahydro-1-hydroxy-14-(hydroxymethyl)-
- ECHETAMINE BASE
- Echitamine
- NS00045718
- Methyl 13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.01,9.0
- 6871-44-9
- Q27106467
- C09152
- CHEBI:4751
- Methyl (1S,9R,10S,12S,13E,15S)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate
- [ "" ]
- AKOS040761653
- Ditaine
- AFJPGVUCVDCFPM-MLIPYVIESA-N
- DTXSID801318327
- Methyl (1S,9R,10S,12S,13E,18R)-13-ethylidene-10-hydroxy-18-(hydroxymethyl)-15-methyl-8-aza-15-azoniapentacyclo[10.5.1.01,9.02,7.09,15]octadeca-2,4,6-triene-18-carboxylate
-
- Inchi: 1S/C22H29N2O4/c1-4-14-12-24(2)10-9-21-15-7-5-6-8-17(15)23-22(21,24)18(26)11-16(14)20(21,13-25)19(27)28-3/h4-8,16,18,23,25-26H,9-13H2,1-3H3/q+1
- InChI-Schlüssel: AFJPGVUCVDCFPM-UHFFFAOYSA-N
- Lächelt: O([H])C1([H])C([H])([H])C2([H])C(=C([H])C([H])([H])[H])C([H])([H])[N+]3(C([H])([H])[H])C([H])([H])C([H])([H])C4(C5=C([H])C([H])=C([H])C([H])=C5N([H])C341)C2(C(=O)OC([H])([H])[H])C([H])([H])O[H]
Berechnete Eigenschaften
- Genaue Masse: 385.21300
- Monoisotopenmasse: 385.21273241g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 3
- Anzahl der Akzeptoren für Wasserstoffbindungen: 5
- Schwere Atomanzahl: 28
- Anzahl drehbarer Bindungen: 3
- Komplexität: 740
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 5
- Undefined Atom Stereocenter Count: 1
- Definierter Bond-Stereozentrenzahl: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.7
- Topologische Polaroberfläche: 78.8
Experimentelle Eigenschaften
- Farbe/Form: Powder
- Dichte: 1.2125 (rough estimate)
- Schmelzpunkt: 206°C
- Siedepunkt: 524.62°C (rough estimate)
- Brechungsindex: 1.6300 (estimate)
- PSA: 78.79000
- LogP: 1.48570
Echitamine Preismehr >>
Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
---|---|---|---|---|---|---|---|---|
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | E39750-5mg |
ECHETAMINE BASE |
6871-44-9 | ,HPLC≥98% | 5mg |
¥5760.0 | 2023-09-08 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN3917-1 mg |
Echitamine |
6871-44-9 | 1mg |
¥2675.00 | 2022-02-28 | ||
TargetMol Chemicals | TN3917-1 mL * 10 mM (in DMSO) |
Echitamine |
6871-44-9 | 98% | 1 mL * 10 mM (in DMSO) |
¥ 4140 | 2023-09-15 | |
A2B Chem LLC | AH18698-50mg |
Echitamine |
6871-44-9 | 95% | 50mg |
$574.00 | 2024-04-19 | |
A2B Chem LLC | AH18698-20mg |
Echitamine |
6871-44-9 | 95% | 20mg |
$403.00 | 2024-04-19 | |
A2B Chem LLC | AH18698-500mg |
Echitamine |
6871-44-9 | 95% | 500mg |
$1869.00 | 2024-04-19 | |
TargetMol Chemicals | TN3917-5 mg |
Echitamine |
6871-44-9 | 98% | 5mg |
¥ 4,040 | 2023-07-11 | |
A2B Chem LLC | AH18698-5mg |
Echitamine |
6871-44-9 | 95% | 5mg |
$284.00 | 2024-04-19 | |
TargetMol Chemicals | TN3917-5mg |
Echitamine |
6871-44-9 | 5mg |
¥ 4040 | 2024-07-20 | ||
A2B Chem LLC | AH18698-100mg |
Echitamine |
6871-44-9 | 95% | 100mg |
$787.00 | 2024-04-19 |
Echitamine Verwandte Literatur
-
Xueyan Wu,Jixi Guo,Yangjian Quan,Wei Jia,Dianzeng Jia,Yi Chen,Zuowei Xie J. Mater. Chem. C, 2018,6, 4140-4149
-
Kathryn J. Arm,J. A. Gareth Williams Chem. Commun., 2005, 230-232
-
Adam Le Gresley,Gilbert Ampem,Martin Grootveld,Benita C. Percival,Declan P. Naughton Food Funct., 2019,10, 7952-7966
6871-44-9 (Echitamine) Verwandte Produkte
- 60048-88-6(N-Demethylechitamine)
- 1361896-39-0(5-(Bromomethyl)-2-methyl-3-(trifluoromethoxy)pyridine-4-acetonitrile)
- 1210322-20-5(4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)-1-3-(1H-1,2,3,4-tetrazol-1-yl)benzoylpiperidine)
- 1172535-13-5(piperidine-3-carboximidamide dihydrochloride)
- 2680831-67-6(tert-butyl N-(1-oxo-3,4-dihydro-2H-1lambda6,4-benzothiazin-1-ylidene)carbamate)
- 2171729-47-6(3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-3-(phenylcarbamoyl)propanoic acid)
- 83724-17-8(4(1H)-Pyrimidinone, 6-(dimethylamino)-2-methyl-)
- 2137916-61-9(Tert-butyl 4-amino-2-(2-methoxyphenyl)piperidine-1-carboxylate)
- 2168140-08-5(1-5-(aminomethyl)-4-methyl-1,3-thiazol-2-yl-2-methoxyethan-1-one)
- 1807941-31-6(2-Furanmethanamine, tetrahydro-5-(3-methyl-1,2,4-oxadiazol-5-yl)-, hydrochloride (1:1), (2R,5S)-rel-)
Empfohlene Lieferanten
Shanghai Joy Biotech Ltd
Gold Mitglied
CN Lieferant
Großmenge

Xiamen PinR Bio-tech Co., Ltd.
Gold Mitglied
CN Lieferant
Großmenge

Suzhou Senfeida Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
Gold Mitglied
CN Lieferant
Großmenge

Shanghai Jinhuan Chemical CO., LTD.
Gold Mitglied
CN Lieferant
Großmenge
